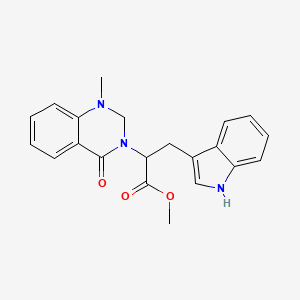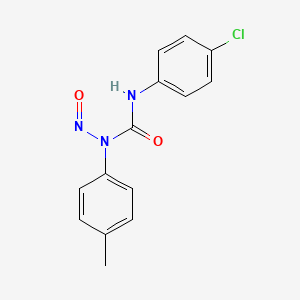
2-(Trimethylstannyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylstannyl)-1,3-benzothiazole is an organotin compound that features a benzothiazole ring substituted with a trimethylstannyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylstannyl)-1,3-benzothiazole typically involves the reaction of 1,3-benzothiazole with trimethyltin chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
1,3-Benzothiazole+Trimethyltin chloride→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Trimethylstannyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Coupling Reactions: It can participate in coupling reactions, such as Stille coupling, where it acts as a stannylated reagent.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of benzothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(Trimethylstannyl)-1,3-benzothiazole has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is ongoing to explore its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(Trimethylstannyl)-1,3-benzothiazole in chemical reactions typically involves the activation of the trimethylstannyl group, which can then participate in various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 2-(Trimethylsilyl)-1,3-benzothiazole
- 2-(Trimethylgermyl)-1,3-benzothiazole
Comparison: 2-(Trimethylstannyl)-1,3-benzothiazole is unique due to the presence of the trimethylstannyl group, which imparts distinct reactivity compared to its silicon and germanium analogs. The tin atom in the trimethylstannyl group is larger and more electropositive, which can influence the compound’s reactivity and the types of reactions it can undergo.
Properties
CAS No. |
86108-54-5 |
|---|---|
Molecular Formula |
C10H13NSSn |
Molecular Weight |
297.99 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl(trimethyl)stannane |
InChI |
InChI=1S/C7H4NS.3CH3.Sn/c1-2-4-7-6(3-1)8-5-9-7;;;;/h1-4H;3*1H3; |
InChI Key |
LSKCZVWCIBGDJR-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[1-(2,6-Dimethylphenyl)prop-1-en-2-yl]-1H-imidazole](/img/structure/B14404988.png)
![2-{[(Thiophen-2-yl)sulfanyl]methyl}thiophene-3-carboxylic acid](/img/structure/B14404989.png)
![2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]benzaldehyde](/img/structure/B14404999.png)




![3-Nitro-4-{[(pyridin-3-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14405022.png)
![2-[(4-Bromophenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B14405030.png)
![9-[2-(Anthracen-9-YL)ethyl]-10-fluoroanthracene](/img/structure/B14405040.png)

